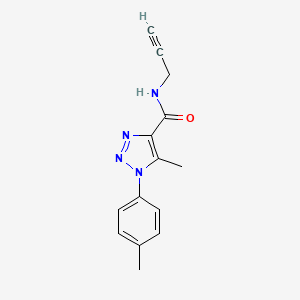
5-methyl-1-(4-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MPTC is a triazole-based compound that was first synthesized in 2009 by researchers at the University of California, San Diego. Since then, it has been the subject of numerous studies due to its potential as a research tool. MPTC is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the endocannabinoid system. By inhibiting FAAH, MPTC increases the levels of endocannabinoids in the body, which can have a range of effects on physiological processes.
作用機序
MPTC works by inhibiting 5-methyl-1-(4-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide, an enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting 5-methyl-1-(4-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide, MPTC increases the levels of these endocannabinoids in the body, leading to a range of effects on physiological processes. Endocannabinoids are known to play a role in pain sensation, inflammation, mood regulation, and other processes.
Biochemical and Physiological Effects
MPTC has been shown to have a range of effects on physiological processes. In animal studies, it has been shown to reduce pain and inflammation, improve mood, and enhance cognitive function. MPTC has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
MPTC has several advantages as a research tool. It is a potent and selective inhibitor of 5-methyl-1-(4-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide, making it a useful tool for studying the endocannabinoid system. MPTC is also relatively stable and can be administered orally or intraperitoneally. However, there are also limitations to its use. MPTC has a relatively short half-life, meaning that it may need to be administered multiple times to maintain its effects. Additionally, MPTC has been shown to have off-target effects on other enzymes, which may complicate its use in certain experiments.
将来の方向性
There are several potential future directions for research on MPTC. One area of interest is the use of MPTC in the treatment of pain and inflammation. Studies have shown that MPTC can reduce pain and inflammation in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is the use of MPTC in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MPTC has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential in humans. Finally, there is interest in developing more potent and selective inhibitors of 5-methyl-1-(4-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide based on the structure of MPTC. These compounds could have potential applications in the treatment of a range of conditions related to the endocannabinoid system.
合成法
MPTC can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the synthesis of an intermediate compound, which is then converted into MPTC using a series of chemical reactions. The overall yield of the synthesis process is relatively low, typically around 10-20%.
科学的研究の応用
MPTC has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to have potential applications in the treatment of pain, inflammation, anxiety, and other conditions. MPTC has also been used to study the effects of endocannabinoids on synaptic plasticity and neurogenesis in the brain.
特性
IUPAC Name |
5-methyl-1-(4-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-4-9-15-14(19)13-11(3)18(17-16-13)12-7-5-10(2)6-8-12/h1,5-8H,9H2,2-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBYJNSOYYVKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7530462.png)
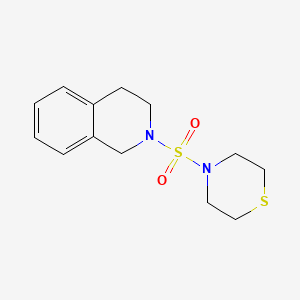
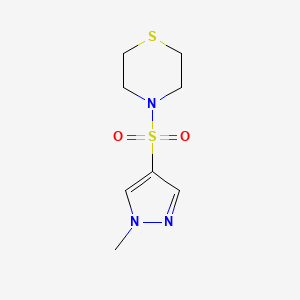
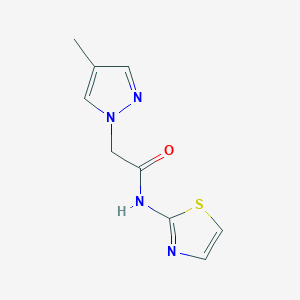
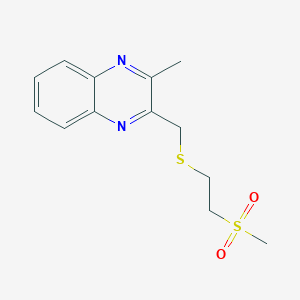


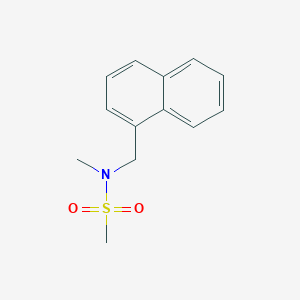
![5-Cyclopropyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530550.png)

![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)
![N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7530575.png)